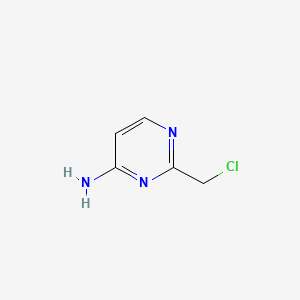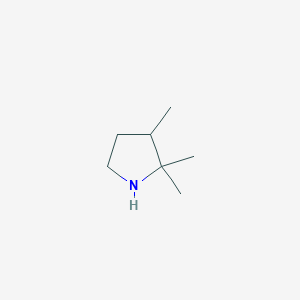
2,2,3-Trimethylpyrrolidine
Descripción general
Descripción
2,2,3-Trimethylpyrrolidine is a chemical compound that belongs to the class of organic compounds known as pyrrolidines, which are saturated heterocyclic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom. The trimethyl substitution at the 2, 2, and 3 positions of the pyrrolidine ring indicates a higher degree of alkyl substitution, which can influence the compound's physical and chemical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including those with trimethyl substitutions, often involves multistep synthetic routes. For instance, the synthesis of 2,3,4,5-tetrahydro-1,3,3-trimethyldipyrrin, a related compound, has been refined to a four-step process starting from pyrrole-2-carboxaldehyde. This process includes nitro-aldol condensation, reduction, Michael addition, and reductive cyclization, highlighting the complexity of synthesizing substituted pyrrolidines . Similarly, the synthesis of 3-amino-2-methylpyrrolidines, which are structurally related to 2,2,3-trimethylpyrrolidine, involves reductive ring closure, O-deprotection, ring expansion, and final reduction . These methods demonstrate the intricate strategies required to synthesize substituted pyrrolidines.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial in determining their reactivity and physical properties. For example, the study of 1,2,3-trimethyldiaziridine, a compound with a similar substitution pattern to 2,2,3-trimethylpyrrolidine, revealed a trans-position of methyl groups attached to nitrogen atoms, which was determined using gas-phase electron diffraction supplemented by spectral and quantum chemical calculations . This kind of structural analysis is essential for understanding the spatial arrangement of substituents on the pyrrolidine ring.
Chemical Reactions Analysis
Pyrrolidine derivatives undergo various chemical reactions based on their functional groups and substitution patterns. The synthesis of 1,2,5-trimethylpyrrolidine and its derivatives demonstrated the importance of stereochemistry in their reactivity, particularly in their rate of quaternization with methyl iodide . The reactivity of these compounds can be significantly altered by the presence of additional functional groups or substituents, which can also affect their potential applications, such as in the development of compounds with anticholinergic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, including those with trimethyl substitutions, are influenced by their molecular structure. For instance, the presence of multiple methyl groups can affect the compound's boiling point, solubility, and stability. The synthesis and structural investigations of various pyrrolidine derivatives, such as 3-acylpyrrolidine-2,4-diones, provide insights into their tautomerism and the impact on their physical properties . Additionally, the optimization of reaction conditions for the synthesis of related compounds like 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone can shed light on the influence of temperature, reaction time, and catalysts on the yield and properties of the product .
Aplicaciones Científicas De Investigación
-
Scientific Field: Drug Discovery
- Application Summary : The pyrrolidine ring, which includes 2,2,3-Trimethylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
Scientific Field: Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized using 2,2,3-Trimethylpyrrolidine, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, have been reported . This compound is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Scientific Field: Synthetic Chemistry
- Application Summary : 2,2,3-Trimethylpyrrolidine is a multifunctional chemical that can be used as a synthetic intermediate for the production of dinitro-, nitroalkanes, aldehydes, alcohols, and many other compounds .
- Methods of Application : This compound is used in various synthetic reactions. It is easily converted to diamines and amino alcohols .
- Results or Outcomes : It is also an effective hydrogenation catalyst due to its high stability and low cost .
-
Scientific Field: Pharmaceutical Testing
-
Scientific Field: Organic Synthesis
- Application Summary : 2,2,3-Trimethylpyrrolidine is a multifunctional chemical that can be used as a synthetic intermediate for the production of various compounds.
- Methods of Application : It is used in various synthetic reactions and is easily converted to diamines and amino alcohols.
- Results or Outcomes : It is also an effective hydrogenation catalyst due to its high stability and low cost.
-
Scientific Field: Drug Discovery
- Application Summary : The pyrrolidine ring, which includes 2,2,3-Trimethylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety And Hazards
Propiedades
IUPAC Name |
2,2,3-trimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-5-8-7(6,2)3/h6,8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARCPRULXFKTBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615189 | |
| Record name | 2,2,3-Trimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3-Trimethylpyrrolidine | |
CAS RN |
14123-52-5 | |
| Record name | 2,2,3-Trimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




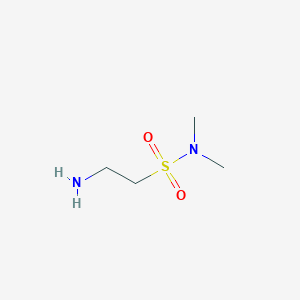
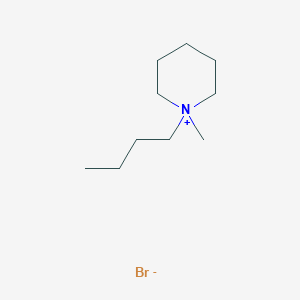
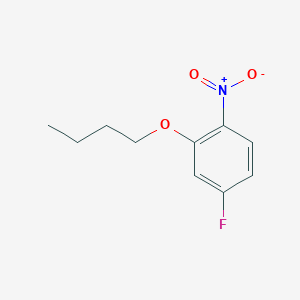

![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)
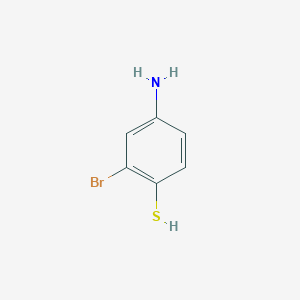
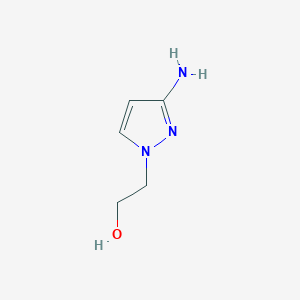
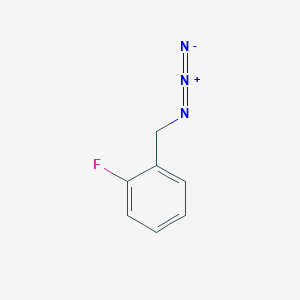
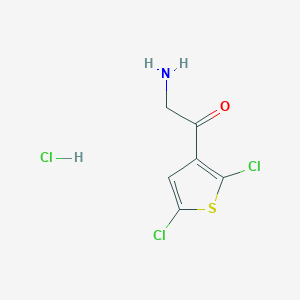
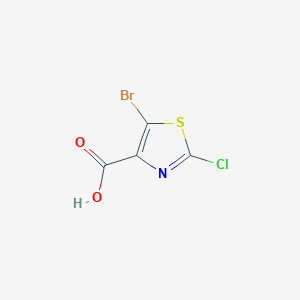
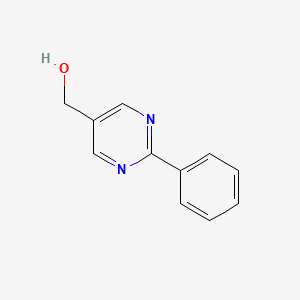
![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile](/img/structure/B1287401.png)
